Prasugrel-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prasugrel-d3 is a deuterium-labeled derivative of Prasugrel, a thienopyridine prodrug. Prasugrel is an antiplatelet agent that inhibits platelet activation and aggregation by irreversibly binding to the P2Y12 receptor on platelets. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Prasugrel.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Prasugrel-d3 is synthesized by incorporating deuterium into the Prasugrel molecule. The synthesis involves several steps, including N-protection, boric acid substitution, and N-substitution. The key intermediate is prepared by reacting 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone . The final product is obtained through acid hydrolysis and subsequent acetylation .
Industrial Production Methods
Industrial production of this compound involves the use of advanced techniques such as evaporative precipitation and ultrasonication. These methods help in improving the solubility and bioavailability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Prasugrel-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its active metabolite.
Reduction: Reduction reactions can be used to modify the functional groups in the molecule.
Substitution: Substitution reactions, such as boric acid substitution, are used in the synthesis of the compound.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include trimethyl borate, triphenylchloromethane, and 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone . The reactions are typically carried out under controlled conditions, such as room temperature and nitrogen atmosphere .
Major Products Formed
The major product formed from the reactions involving this compound is its active metabolite, which exerts antiplatelet activity through antagonism of P2Y12 receptors .
Applications De Recherche Scientifique
Prasugrel-d3 is widely used in scientific research for various applications, including:
Pharmacokinetics and Pharmacodynamics: Studying the absorption, distribution, metabolism, and excretion of Prasugrel.
Clinical Trials: Evaluating the efficacy and safety of Prasugrel in patients with acute coronary syndrome.
Drug Development: Developing new antiplatelet agents with improved efficacy and safety profiles.
Mécanisme D'action
Prasugrel-d3, like Prasugrel, is a prodrug that requires enzymatic transformation in the liver to its active metabolite. The active metabolite irreversibly binds to the P2Y12 receptor on platelets, preventing the binding of adenosine diphosphate (ADP) and impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex . This results in the inhibition of platelet activation and aggregation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clopidogrel: Another thienopyridine antiplatelet agent that also inhibits the P2Y12 receptor.
Ticlopidine: A thienopyridine derivative with similar antiplatelet effects.
Ticagrelor: A non-thienopyridine P2Y12 receptor antagonist with a different mechanism of action
Uniqueness of Prasugrel-d3
This compound is unique due to its deuterium labeling, which allows for more precise pharmacokinetic and pharmacodynamic studies. This labeling helps in tracking the compound’s metabolic pathways and understanding its interactions within the body .
Propriétés
Formule moléculaire |
C20H20FNO3S |
---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3/i1D3 |
Clé InChI |
DTGLZDAWLRGWQN-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4 |
SMILES canonique |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.